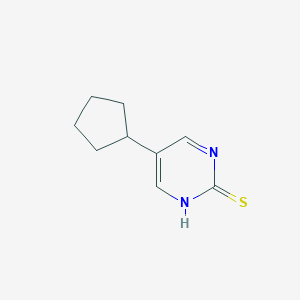![molecular formula C12H19NO3 B14364255 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol CAS No. 96182-90-0](/img/structure/B14364255.png)
2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol is a chemical compound with the molecular formula C11H17NO3 It is known for its unique structure, which includes a phenol group substituted with a bis(2-hydroxyethyl)amino group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bis(2-hydroxyethyl)amino group can participate in electrostatic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[Bis(2-hydroxyethyl)amino]methyl}succinic acid
- 2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol
- 2-{[Bis(2-hydroxyethyl)amino]methyl}benzoic acid
Uniqueness
What sets 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol apart from similar compounds is its specific substitution pattern on the phenol ring. This unique structure imparts distinct chemical properties, making it particularly useful in certain applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
96182-90-0 |
|---|---|
Molekularformel |
C12H19NO3 |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
2-[[bis(2-hydroxyethyl)amino]methyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO3/c1-10-2-3-12(16)11(8-10)9-13(4-6-14)5-7-15/h2-3,8,14-16H,4-7,9H2,1H3 |
InChI-Schlüssel |
QVQQFPVUKIUUTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)CN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


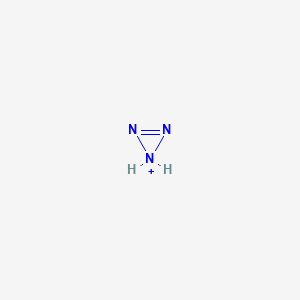
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)
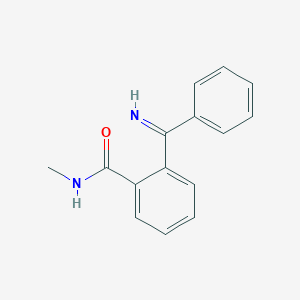
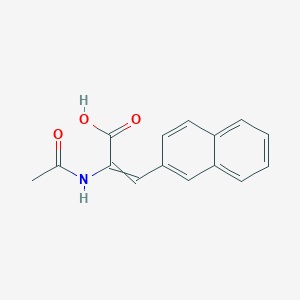
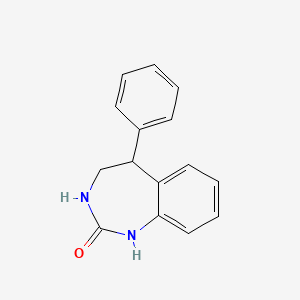
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
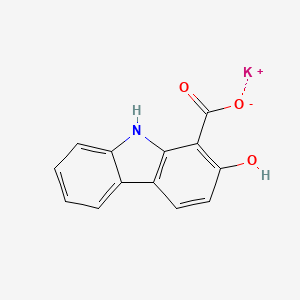
![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)
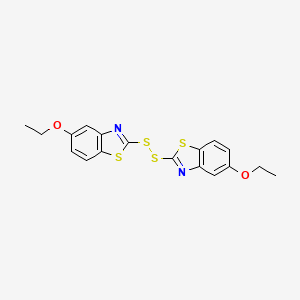
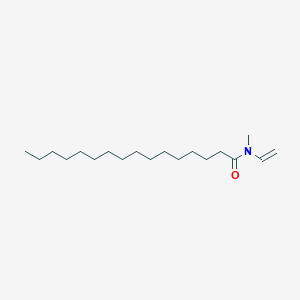
![1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one](/img/structure/B14364230.png)
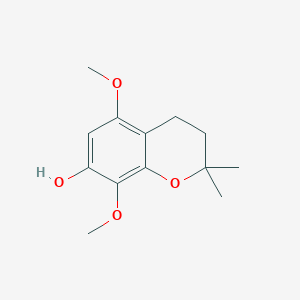
![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
